- N-arylation of piperazines in the presence of a strong base in an organic solvent and its application in the synthesis of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine antidepressant, World Intellectual Property Organization, , ,

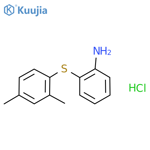

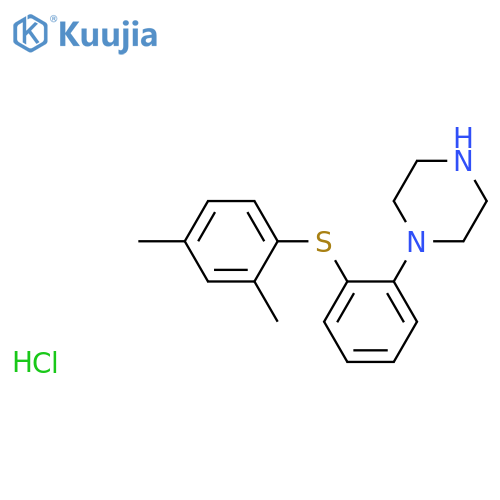

Cas no 960203-28-5 (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride)

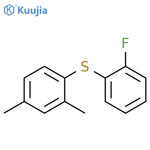

960203-28-5 structure

Nom du produit:1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Propriétés chimiques et physiques

Nom et identifiant

-

- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

- Vortioxetine hydrochloride

- 1-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine Hydrochloride

- 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride

- F16842

- 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine HCl

- 1-[2-(2,4-Dimethylphenylsulfanyl)-phenyl]piperazine HCl

- 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride

- 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrochloride salt

- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrochloride

- BS-50413

- AKOS025395803

- 960203-28-5

- CS-0161979

- CHEMBL2204360

- SCHEMBL966801

- JOJYHYRCIYAVHN-UHFFFAOYSA-N

-

- Piscine à noyau: 1S/C18H22N2S.ClH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H

- La clé Inchi: JOJYHYRCIYAVHN-UHFFFAOYSA-N

- Sourire: Cl.S(C1C(C)=CC(C)=CC=1)C1C(N2CCNCC2)=CC=CC=1

Propriétés calculées

- Qualité précise: 334.1270476g/mol

- Masse isotopique unique: 334.1270476g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 22

- Nombre de liaisons rotatives: 3

- Complexité: 316

- Nombre d'unités de liaison covalente: 2

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 40.6

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD302308-250mg |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |

960203-28-5 | 95% | 250mg |

¥1701.0 | 2024-04-17 | |

| Chemenu | CM531083-100mg |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |

960203-28-5 | 95% | 100mg |

$162 | 2022-08-31 | |

| Chemenu | CM531083-1g |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazinehydrochloride |

960203-28-5 | 95% | 1g |

$604 | 2022-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CW860-50mg |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |

960203-28-5 | 95% | 50mg |

680.0CNY | 2021-08-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04865-250mg |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |

960203-28-5 | 95% | 250mg |

¥1796.0 | 2024-07-18 | |

| 1PlusChem | 1P01DUPD-250mg |

Vortioxetine hydrochloride |

960203-28-5 | 95% | 250mg |

$246.00 | 2024-04-19 | |

| 1PlusChem | 1P01DUPD-1g |

Vortioxetine hydrochloride |

960203-28-5 | 95% | 1g |

$635.00 | 2024-04-19 | |

| Aaron | AR01DUXP-250mg |

Vortioxetine hydrochloride |

960203-28-5 | 95% | 250mg |

$270.00 | 2025-02-11 | |

| Ambeed | A247458-1g |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |

960203-28-5 | 95% | 1g |

$678.0 | 2025-03-05 | |

| Ambeed | A247458-250mg |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride |

960203-28-5 | 95% | 250mg |

$271.0 | 2025-03-05 |

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 2 h, 80 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 d, rt

Référence

- Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)lithium intermediates, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Solvents: 1,2-Dichlorobenzene ; 12 - 15 h, 160 - 170 °C

Référence

- A method for preparation of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine and its salts, India, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: tert-Butyl methyl ether , Water ; 1 h, rt

1.2 Solvents: Chlorobenzene ; 72 h, reflux

1.2 Solvents: Chlorobenzene ; 72 h, reflux

Référence

- Method of preparing vortioxetine, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Catalysts: Potassium iodide Solvents: N-Methyl-2-pyrrolidone ; 2 d, 110 - 120 °C

Référence

- An improved process for the preparation of vortioxetine and salts thereof, India, , ,

Méthode de production 6

Conditions de réaction

1.1 Solvents: 1-Butanol ; 24 h, rt → reflux; 70 °C

1.2 Reagents: Potassium carbonate ; 72 °C → reflux; 42 h, reflux

1.2 Reagents: Potassium carbonate ; 72 °C → reflux; 42 h, reflux

Référence

- Process for preparation of vortioxetine and polymorphs thereof, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Water

Référence

- A New and Practical Synthesis of Vortioxetine Hydrobromide, Synthesis, 2015, 47(10), 1387-1389

Méthode de production 8

Conditions de réaction

1.1 Solvents: o-Xylene ; rt → 145 °C; 72 h, 145 °C

Référence

- Process for the preparation of phenylpiperazine derivatives, particularly vortioxetine and its hydrochloride and hydrobromide salts using novel intermediates, India, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 3 d, rt

Référence

- A process for the preparation of vortioxetine, European Patent Organization, , ,

Méthode de production 10

Conditions de réaction

1.1 Solvents: N-Methyl-2-pyrrolidone ; 2 d, 120 - 130 °C

Référence

- Process for the preparation of vortioxetine and salts thereof, United States, , ,

Méthode de production 11

Conditions de réaction

1.1 Solvents: Xylene ; rt → 145 °C; 72 h, 145 °C

Référence

- Novel processes for preparation of phenyl-piperazine derivatives, India, , ,

Méthode de production 12

Conditions de réaction

1.1 Reagents: 1-Chloroethyl chloroformate Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 5 °C → 35 °C; 2 - 3 h, 30 - 35 °C

1.2 Solvents: Methanol ; 35 °C → 65 °C; 5 - 6 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 30 min, 50 - 55 °C

1.2 Solvents: Methanol ; 35 °C → 65 °C; 5 - 6 h, 60 - 65 °C

1.3 Reagents: Hydrochloric acid Solvents: Acetone , Water ; 30 min, 50 - 55 °C

Référence

- Processes for the preparation of vortioxetine hydrobromide, India, , ,

Méthode de production 13

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; overnight, rt

Référence

- Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder, Journal of Medicinal Chemistry, 2011, 54(9), 3206-3221

Méthode de production 14

Conditions de réaction

1.1 Solvents: 1,2-Dimethoxyethane ; 6 - 8 h, reflux

Référence

- A method for preparing antidepressant vortioxetine, China, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: 1-Butanol ; 30 min, 50 - 55 °C

1.2 24 h, 110 - 120 °C; cooled

1.3 Reagents: Potassium carbonate ; 20 h, 110 - 112 °C

1.2 24 h, 110 - 120 °C; cooled

1.3 Reagents: Potassium carbonate ; 20 h, 110 - 112 °C

Référence

- Process for the preparation of 1-{2-[(2,4-dimethylphenyl)thio]phenyl}piperazine and intermediates thereof, India, , ,

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Raw materials

- 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]-4-[(4-methoxyphenyl)methyl]piperazine

- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrobromide (1:1)

- 1639263-82-3

- 4-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester

- Benzenamine, 2-[(2,4-dimethylphenyl)thio]-, hydrochloride (1:1)

- Bis(2-chloroethyl)amine hydrochloride

- 2-(2,4-Dimethylphenyl)sulfanylaniline

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Preparation Products

1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride Littérature connexe

-

Sneha Prasad Bakare,Mahendra Patil New J. Chem. 2022 46 6283

960203-28-5 (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride) Produits connexes

- 2228652-79-5(2-1-(aminomethyl)-2,2-dimethylcyclopropyl-6-bromophenol)

- 2248301-02-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate)

- 422276-19-5(6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-2-(4-sulfamoylphenyl)ethylhexanamide)

- 2035003-70-2((2Z)-N-({8-methoxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-3-(3-methoxyphenyl)prop-2-enamide)

- 2306245-49-6(tert-butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate)

- 2137655-13-9(3-Azaspiro[5.5]undecane-3,9-dicarboxylic acid, 9-(chloromethyl) 3-(1,1-dimethylethyl) ester)

- 2248200-59-9((2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine)

- 2228437-55-4(2-(2,6-difluoro-4-methylphenyl)prop-2-en-1-amine)

- 2137703-63-8(1H-Indole-6-carbonitrile, 2-(1-aminocyclobutyl)-)

- 425650-50-6(2-methyl-1-2-(3-methylphenoxy)ethyl-1H-1,3-benzodiazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:960203-28-5)1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine hydrochloride

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):221.0/554.0